Cas no 1203264-04-3 (3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea)

3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea 化学的及び物理的性質
名前と識別子
-
- 3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea
- 1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(2,3-dimethoxyphenyl)urea
- F5534-0025
- AKOS024512892
- 1203264-04-3
- 1-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea
- VU0646728-1
-
- インチ: 1S/C22H25N3O4/c1-28-19-7-3-6-17(20(19)29-2)24-22(27)23-16-10-11-18-15(13-16)5-4-12-25(18)21(26)14-8-9-14/h3,6-7,10-11,13-14H,4-5,8-9,12H2,1-2H3,(H2,23,24,27)
- InChIKey: FRBPAGVRKGVTID-UHFFFAOYSA-N
- SMILES: O=C(C1CC1)N1C2C=CC(=CC=2CCC1)NC(NC1C=CC=C(C=1OC)OC)=O
計算された属性
- 精确分子量: 395.18450629g/mol
- 同位素质量: 395.18450629g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 29
- 回転可能化学結合数: 5
- 複雑さ: 597
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.9Ų
- XLogP3: 2.6
3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5534-0025-2mg |
3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea |
1203264-04-3 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5534-0025-5μmol |
3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea |
1203264-04-3 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5534-0025-25mg |
3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea |
1203264-04-3 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5534-0025-30mg |
3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea |
1203264-04-3 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5534-0025-40mg |
3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea |
1203264-04-3 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5534-0025-10μmol |
3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea |
1203264-04-3 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5534-0025-2μmol |
3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea |
1203264-04-3 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5534-0025-20mg |
3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea |
1203264-04-3 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5534-0025-20μmol |
3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea |
1203264-04-3 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5534-0025-4mg |
3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea |
1203264-04-3 | 4mg |
$66.0 | 2023-09-09 |
3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea 関連文献
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)ureaに関する追加情報
Introduction to 3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea (CAS No: 1203264-04-3)
3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea, identified by the CAS number 1203264-04-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of a tetrahydroquinoline core fused with a urea moiety, which has been extensively studied for its potential biological activities. The structural features of this molecule, particularly the 1-cyclopropanecarbonyl substituent and the 2,3-dimethoxyphenyl group, contribute to its unique chemical properties and make it a promising candidate for further exploration in drug discovery.
The tetrahydroquinoline scaffold is a well-known pharmacophore in medicinal chemistry, often found in bioactive natural products and synthetic drugs. Its ability to interact with various biological targets makes it a valuable building block for designing novel therapeutic agents. In particular, derivatives of tetrahydroquinoline have shown promise in the treatment of neurological disorders, cancer, and infectious diseases. The incorporation of the 1-cyclopropanecarbonyl group into the tetrahydroquinoline framework enhances the molecule's lipophilicity and metabolic stability, which are critical factors for drug efficacy and bioavailability.
The urea moiety in 3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea serves as a key pharmacological moiety that can form hydrogen bonds with biological targets. Urea-based compounds have been widely used in drug development due to their ability to modulate enzyme activity and receptor binding. The presence of the 2,3-dimethoxyphenyl group further diversifies the electronic properties of the molecule, allowing for fine-tuning of its interactions with biological targets. This combination of structural elements makes 1203264-04-3 a versatile scaffold for developing novel therapeutic agents.
Recent advancements in computational chemistry and structure-based drug design have enabled researchers to predict the binding modes and interactions of complex molecules like 1203264-04-3 with biological targets. These computational tools have been instrumental in identifying potential lead compounds for drug development. For instance, molecular docking studies have suggested that this compound may interact with enzymes involved in cancer metabolism and inflammation pathways. Such insights have guided experimental efforts toward optimizing its biological activity.
In vitro studies have demonstrated that derivatives of tetrahydroquinoline can exhibit potent inhibitory effects on various enzymes and receptors. The specific arrangement of substituents in 3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea influences its binding affinity and selectivity. The 1-cyclopropanecarbonyl group enhances hydrophobic interactions with lipid rafts in cell membranes, while the urea moiety facilitates hydrogen bonding with polar residues in protein targets. The 2,3-dimethoxyphenyl group modulates electronic distributions across the molecule, further enhancing its binding interactions.
The synthesis of 1203264-04-3 involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the tetrahydroquinoline core efficiently. The introduction of the urea moiety is typically achieved through condensation reactions between carbodiimides and appropriate alcohols or amines. The final step involves functionalizing the molecule with the 2,3-dimethoxyphenyl group through selective substitution or coupling reactions.
One of the most compelling aspects of studying compounds like 1203264-04-3 is their potential to address unmet medical needs through innovative drug design strategies. Researchers are increasingly focusing on developing small molecules that can modulate complex biological pathways by targeting multiple sites simultaneously. The unique structural features of this compound make it an attractive candidate for such multifunctional drug development approaches.
The role of computational modeling in predicting the pharmacokinetic properties of novel compounds cannot be overstated. By leveraging machine learning algorithms and high-throughput virtual screening techniques, researchers can rapidly identify promising candidates for further experimental validation. These computational methods have significantly accelerated the drug discovery process by reducing reliance on traditional trial-and-error approaches.
The potential applications of 1203264-04-3 extend beyond oncology and inflammation research. Preliminary studies suggest that this compound may also exhibit antimicrobial properties due to its ability to disrupt bacterial cell wall synthesis. Additionally, its structural motif has been explored as a potential scaffold for developing treatments against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
As our understanding of disease mechanisms continues to evolve at a rapid pace,so does our capacity to design targeted therapies using advanced chemical tools like 1203264-04-3。 The integration of interdisciplinary approaches—combining organic chemistry,computational biology,and clinical research—has paved the way for more effective drug development strategies than ever before.
In conclusion,the compound identified by CAS No: 1203264-04-3 represents an exciting opportunity for pharmaceutical innovation。 Its unique structural features,combined with promising preclinical results,make it a compelling candidate for further investigation。 As research progresses,we can expect more insights into its potential therapeutic applications,further solidifying its role as a key player in modern medicinal chemistry。
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